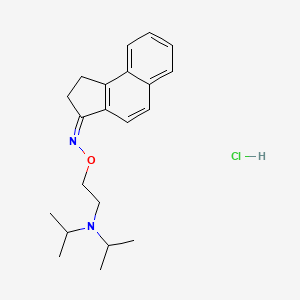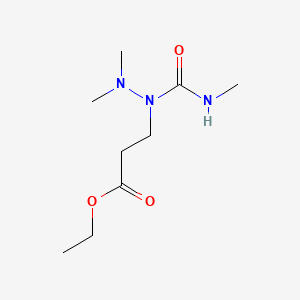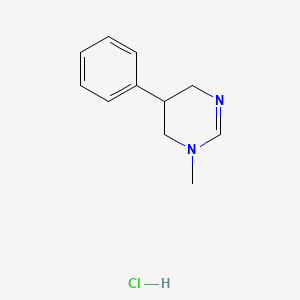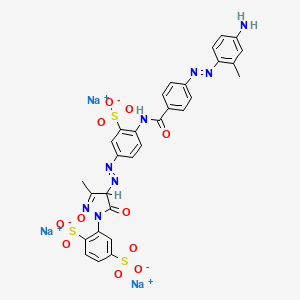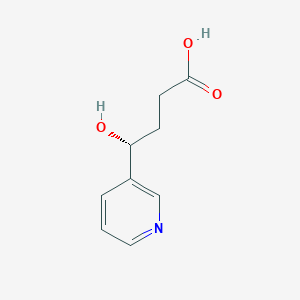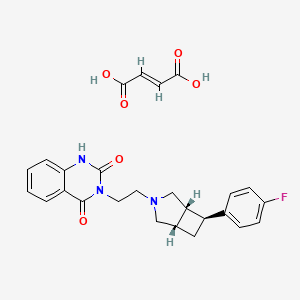![molecular formula C19H22N4O9P2S B12757018 [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid CAS No. 123824-01-1](/img/structure/B12757018.png)
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid is a complex organic compound that features a benzimidazole core linked to a phenylmethanone group via a sulfanylmethyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing ortho-phenylenediamine with benzaldehyde derivatives under acidic conditions.
Introduction of the Sulfanylmethyl Group: The benzimidazole derivative is then reacted with a suitable thiol reagent, such as 1-methylimidazole-2-thiol, under basic conditions.
Attachment of the Phenylmethanone Group: Finally, the sulfanylmethyl-benzimidazole intermediate is coupled with a phenylmethanone derivative using a coupling reagent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group in the phenylmethanone moiety, converting it to an alcohol.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways .
Medicine
Medicinally, this compound and its derivatives have shown promise as anticancer agents. Studies have demonstrated their ability to inhibit the growth of various cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties .
作用机制
The mechanism of action of [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The sulfanylmethyl group plays a crucial role in this binding process, enhancing the compound’s affinity for its target.
相似化合物的比较
Similar Compounds
- 2-(1-Methylimidazol-2-yl)sulfanylpropanamide
- 2-[(1-Methylimidazol-2-yl)sulfanylmethyl]-1,3-benzothiazole
- 5-(2-Methylimidazol-1-yl)isophthalic acid
Uniqueness
Compared to these similar compounds, [2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone stands out due to its unique combination of a benzimidazole core and a phenylmethanone group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
123824-01-1 |
|---|---|
分子式 |
C19H22N4O9P2S |
分子量 |
544.4 g/mol |
IUPAC 名称 |
[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid |
InChI |
InChI=1S/C19H16N4OS.2H3O4P/c1-23-10-9-20-19(23)25-12-17-21-15-8-7-14(11-16(15)22-17)18(24)13-5-3-2-4-6-13;2*1-5(2,3)4/h2-11H,12H2,1H3,(H,21,22);2*(H3,1,2,3,4) |
InChI 键 |
ZNFDAYLFXRYPOY-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1SCC2=NC3=C(N2)C=C(C=C3)C(=O)C4=CC=CC=C4.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


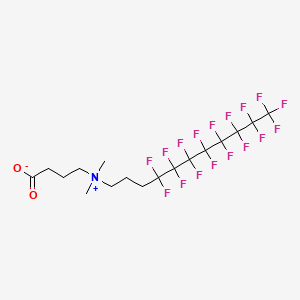

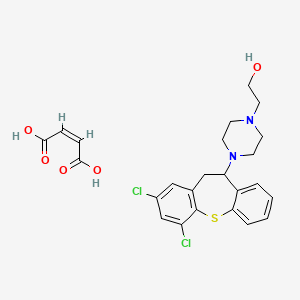

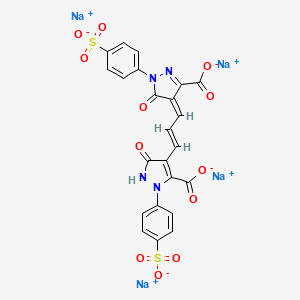

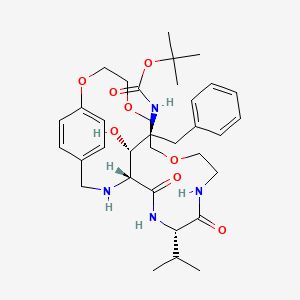
![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)
